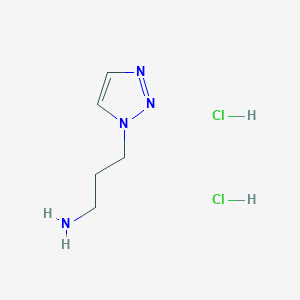

1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride, also known as Atazanavir , is a medication used in the treatment of HIV/AIDS. It belongs to the class of organic compounds known as imidazoles , which are aromatic five-membered rings containing two nitrogen atoms at positions 1 and 3, along with three carbon atoms .

Synthesis Analysis

The synthesis of 1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride involves a gentle and facile method without the need for chloromethylation. The compound is functionalized via a straightforward process .

Molecular Structure Analysis

The molecular formula of 1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride is C5H12Cl2N4 with a molecular weight of 199.08 g/mol .

Physical And Chemical Properties Analysis

科学的研究の応用

Pharmacological and Biological Activities

1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride, as part of the triazole derivatives, has shown a wide range of pharmacological and biological activities. Triazole derivatives are celebrated for their diversity in biological actions, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. They have also been explored for their potential against neglected diseases. These compounds exhibit a broad spectrum of biological activities due to their structural variations, making them candidates for novel therapeutic agents (Ferreira et al., 2013).

Agricultural and Industrial Applications

In addition to their medical applications, 1-(3-Aminoropyl)-1H-1,2,3 triazole derivatives have found utility in agriculture and industry. They serve as raw materials in the fine organic synthesis industry, contributing to the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. The derivatives are also utilized in creating anti-corrosion additives and in the manufacture of heat-resistant polymers, showcasing their versatility beyond pharmaceutical uses (Nazarov et al., 2021).

Synthesis and Chemical Properties

The synthesis of 1,2,3-triazole derivatives involves eco-friendly procedures, highlighting the importance of sustainable chemistry. Advances in this area have introduced methods like copper-catalyzed azide-alkyne cycloadditions, which are pivotal for generating 1,2,3-triazoles with high yields and under environmentally benign conditions. This not only benefits drug development but also promotes green chemistry practices in the synthesis of such compounds (de Souza et al., 2019).

Anticancer Potential

1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride and its analogs have demonstrated potential in cancer treatment. Their incorporation into anticancer agents, through mechanisms such as enzyme inhibition and interaction with biological targets, highlights their role in developing novel therapies against cancer. The structural flexibility of triazole derivatives allows for hybrid molecules that can target various pathways involved in cancer progression, offering new avenues for treatment strategies (Xu et al., 2019).

Antimicrobial Activity

The antimicrobial activity of 1-(3-Aminoropyl)-1H-1,2,3 triazole derivatives, especially against resistant strains of bacteria like Staphylococcus aureus, is of significant interest. These compounds, through their ability to inhibit critical bacterial enzymes and disrupt membrane integrity, offer a promising solution to the growing problem of antibiotic resistance. Their hybrid structures, combining triazole with other effective antimicrobial pharmacophores, provide dual or multiple mechanisms of action against pathogens, presenting an effective strategy to combat infectious diseases (Li & Zhang, 2021).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar triazole derivatives have been reported to inhibitglucosamine-6-phosphate synthase (GlmS) . GlmS is a key enzyme in the hexosamine pathway and plays a crucial role in the biosynthesis of cell wall peptidoglycan, making it a potential target for antimicrobial agents .

Mode of Action

Triazole derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . This interaction can lead to the inhibition of the target enzyme’s activity, thereby affecting the biochemical pathways in which the enzyme is involved .

Biochemical Pathways

If we consider its potential inhibition of glms, it could affect the hexosamine pathway and disrupt the synthesis of cell wall peptidoglycan . This disruption could lead to downstream effects such as impaired cell wall synthesis and potentially cell death, particularly in microbial organisms .

Pharmacokinetics

Similar triazole derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific chemical structure .

Result of Action

If we consider its potential inhibition of glms, it could lead to impaired cell wall synthesis in microbial organisms, potentially leading to cell death .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action and stability of similar compounds .

特性

IUPAC Name |

3-(triazol-1-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2ClH/c6-2-1-4-9-5-3-7-8-9;;/h3,5H,1-2,4,6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASVVUGVYLVAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,2,3-Triazol-1-YL)propan-1-amine dihydrochloride | |

CAS RN |

4369-58-8 |

Source

|

| Record name | 3-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2476370.png)

![4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2476372.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2476373.png)

![2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid](/img/structure/B2476380.png)

![2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2476382.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2476383.png)

![Ethyl 6-acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2476390.png)